molecular formula C4H4ClNO2 B6146639 3-oxoazetidine-1-carbonyl chloride CAS No. 2138120-04-2

3-oxoazetidine-1-carbonyl chloride

Cat. No.: B6146639
CAS No.: 2138120-04-2
M. Wt: 133.5
InChI Key:
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Description

3-oxoazetidine-1-carbonyl chloride is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxoazetidine-1-carbonyl chloride typically involves the reaction of azetidine with phosgene or other chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at low levels to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-oxoazetidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted azetidines.

    Ring-Opening Reactions: Due to the ring strain, it readily undergoes ring-opening reactions with nucleophiles, leading to the formation of linear or branched products.

    Polymerization: It can participate in polymerization reactions to form polyamines.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from reactions with this compound include substituted azetidines, linear amines, and polyamines. These products have significant applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

3-oxoazetidine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It is employed in the development of bioactive compounds and as a precursor in the synthesis of biologically relevant molecules.

    Industry: It is used in the production of specialty chemicals and advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-oxoazetidine-1-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various products. The ring strain in the azetidine ring makes it highly reactive, facilitating ring-opening and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar to azetidines but with a three-membered ring, aziridines are more reactive due to higher ring strain.

    Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.

    β-Lactams: These are four-membered cyclic amides with significant applications in medicinal chemistry, particularly as antibiotics.

Uniqueness

3-oxoazetidine-1-carbonyl chloride is unique due to its specific ring structure and reactivity. The presence of the carbonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds.

Properties

CAS No.

2138120-04-2

Molecular Formula

C4H4ClNO2

Molecular Weight

133.5

Purity

95

Origin of Product

United States

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